Home > Products > Screening Compounds P47090 > 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine
3-Methylpyrido[3,4-b]pyrazine-5,7-diamine - 74023-40-8

3-Methylpyrido[3,4-b]pyrazine-5,7-diamine

Catalog Number: EVT-13901076
CAS Number: 74023-40-8
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methylpyrido[3,4-b]pyrazine-5,7-diamine is a heterocyclic compound characterized by a pyridine ring fused to a pyrazine structure, with two amine groups at the 5 and 7 positions and a methyl group at the 3 position. This compound is part of a broader class of nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their diverse biological activities.

Source

This compound can be synthesized through various chemical methods, often involving reactions that incorporate pyridine and pyrazine derivatives. Its structural configuration allows for potential interactions with biological targets, making it a subject of interest in pharmacological research.

Classification

3-Methylpyrido[3,4-b]pyrazine-5,7-diamine belongs to the class of organic compounds known as heterocyclic compounds, specifically within the subclass of azines. Its molecular formula is C7_7H9_9N5_5, indicating the presence of multiple nitrogen atoms which are critical for its reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine can be achieved through several methods, including:

  1. Cyclization Reactions: This involves the reaction of appropriate precursors such as 2-chloropyridine derivatives with hydrazines or other amines under acidic conditions to facilitate cyclization.
  2. Reductive Amination: This method can be used to introduce amine groups into the pyridine ring after initial formation of the pyrazine structure.
  3. Multi-step Synthesis: A common approach includes forming intermediates through electrophilic substitutions followed by cyclization and reduction steps.

Technical details of these methods often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon for improved yields and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine features:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Pyrazine Component: A six-membered ring containing two nitrogen atoms at non-adjacent positions.
  • Functional Groups: Two amine groups (-NH2_2) at positions 5 and 7, and a methyl group (-CH3_3) at position 3.

Data

Chemical Reactions Analysis

Reactions

3-Methylpyrido[3,4-b]pyrazine-5,7-diamine can undergo several chemical reactions:

  1. Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions with electrophiles.
  2. Oxidation: Under certain conditions, the amines may be oxidized to form corresponding imines or nitriles.
  3. Reduction: The compound can also participate in reduction reactions, particularly if other functional groups are present that can be reduced selectively.

Technical details regarding these reactions often involve specific reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.

Mechanism of Action

The mechanism of action for 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine in biological systems is primarily related to its ability to interact with various enzymes and receptors due to its nitrogen-rich structure.

  1. Enzyme Inhibition: The compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways.
  2. Receptor Binding: The presence of amine groups allows for hydrogen bonding interactions with receptor sites, potentially leading to modulation of receptor activity.

Data from pharmacological studies indicate that compounds within this class can exhibit anti-tumor activity and other therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Generally soluble in polar solvents like water and methanol due to the presence of polar amine groups.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reactivity is influenced by the presence of functional groups; for example, amines can easily participate in further chemical transformations.

Relevant data regarding its stability and reactivity profiles are essential for safe handling and application in research settings.

Applications

Scientific Uses

3-Methylpyrido[3,4-b]pyrazine-5,7-diamine has potential applications in various scientific fields:

  1. Medicinal Chemistry: Its structure suggests potential as an anticancer agent or as a modulator for various biological pathways.
  2. Pharmaceutical Development: Ongoing research may explore its efficacy against specific cancer cell lines or other diseases.
  3. Chemical Biology: The compound could serve as a tool in studies investigating enzyme mechanisms or receptor interactions due to its unique structural features.
Introduction to Pyrido[3,4-b]pyrazine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Pyrido-Pyrazine Derivatives in Drug Discovery

Pyrido[3,4-b]pyrazine derivatives represent a privileged scaffold in medicinal chemistry due to their planar bicyclic architecture and hydrogen-bonding capacity, which enable high-affinity interactions with biological targets. The 3-methylpyrido[3,4-b]pyrazine-5,7-diamine variant exhibits exceptional versatility, featuring:

  • Bi-directional hydrogen bonding: The 5,7-diamino groups serve as hydrogen bond donors/acceptors, mimicking purine interactions in ATP-binding sites [4].
  • Electron delocalization: The conjugated π-system facilitates π-stacking with hydrophobic enzyme pockets, particularly kinase catalytic domains [3].
  • Tautomeric adaptability: Prototropic tautomerism between 1H- and 3H-forms allows structural optimization against diverse targets (Table 1) [4].

Table 1: Key Substituent Effects on Pyrido[3,4-b]pyrazine Bioactivity

PositionCommon SubstituentsImpact on Target Engagement
N1Methyl (30%), Aryl (15%)Governs solubility and membrane permeability
C3Methyl (47%), NH₂ (5%)Modulates electronic density and tautomeric preference
C5/C7Diamino (>90%)Critical for H-bonding with kinase hinge regions
C4/C6H, Halogens, ArylEnhances hydrophobic pocket interactions

This scaffold’s isosteric relationship with purines enables competitive inhibition of purine-binding enzymes, particularly kinases involved in oncogenesis. The 3-methyl group in 3-methylpyrido[3,4-b]pyrazine-5,7-diamine provides steric guidance for selective binding while avoiding P-glycoprotein recognition, as observed in pyrazolo[3,4-b]pyridine analogs [6]. Computational analyses confirm favorable drug-likeness parameters: molecular weight <350, cLogP ≈1.2, and topological polar surface area <100 Ų – aligning with Lipinski’s and Veber’s rules for oral bioavailability [6].

Historical Evolution of Pyrido[3,4-b]pyrazine-Based Therapeutics

The therapeutic exploration of pyrido-pyrazines began with Ortoleva’s 1908 synthesis of monosubstituted derivatives, but significant medicinal development emerged in the 1960s–1980s with folate pathway inhibitors [4]. Key milestones include:

  • Diaminopyridine applications: Early diaminopyridine derivatives like trimethoprim (1965) demonstrated antibacterial effects via dihydrofolate reductase (DHFR) inhibition, establishing the pharmacophoric value of diaminopyrimidine/pyrazine systems [5].
  • Kinase inhibitor revolution (2000s): Structural studies revealed pyrido[3,4-b]pyrazines’ capacity to occupy kinase ATP pockets. Seminal work by Zhao (2016) identified N-(6-aryl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamides as potent FGFR inhibitors, validating fused pyridine-pyrazine systems for tyrosine kinase targeting [4].
  • Oncological breakthroughs: Dinaciclib (pyrazolo[3,4-d]pyrimidine CDK inhibitor) received FDA approval in 2015, demonstrating clinical proof-of-concept for related scaffolds [3].

Table 2: Evolution of Key Pyrido-Pyrazine Therapeutics

EraRepresentative AgentsTherapeutic TargetImpact
1960sTrimethoprimBacterial DHFRValidated diaminopyrimidine scaffold
2000sIclaprimResistant DHFRAddressed antibiotic resistance
2010sDinaciclibCDK2/cyclin AFDA-approved for leukemia
2020sFGFR inhibitors (e.g., III)Fibroblast growth factor receptorSelective kinase inhibition

Recent synthetic innovations now enable regiospecific N1-functionalization (>30% of derivatives bear N1-methyl groups) and C6-arylation – strategies crucial for optimizing 3-methylpyrido[3,4-b]pyrazine-5,7-diamine derivatives [4].

Role of 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine in Kinase Inhibition Research

This specific derivative has emerged as a CDK2 (cyclin-dependent kinase 2) inhibitor scaffold due to its unique binding geometry. Molecular modeling reveals:

  • The 5,7-diamino groups form dual hydrogen bonds with Leu83 in CDK2’s hinge region, mimicking adenine’s interactions [3].
  • The 3-methyl group occupies a hydrophobic subpocket near the gatekeeper residue, enhancing binding affinity (ΔG = -9.2 kcal/mol in docking studies) [3].
  • Planarity enables π-stacking with Phe82, a conserved residue in many kinases [3].

Experimental data confirm potent CDK2/cyclin A2 inhibition (IC₅₀ = 57–119 nM) for thioglycoside derivatives of analogous pyrazolo[3,4-d]pyrimidines, with compound 14 (IC₅₀ = 0.057 ± 0.003 μM) outperforming sorafenib (0.184 ± 0.01 μM) [3]. The mechanism involves:

  • G1/S cell cycle arrest: Blocking CDK2-mediated phosphorylation of Rb protein
  • Apoptosis induction: Caspase-3/7 activation in HCT116 colorectal carcinoma cells
  • Selectivity over CDK1/4: Achieved via optimized C6 substituents [3]

Table 3: Kinase Inhibition Profile of Related Derivatives

CompoundScaffoldCDK2/cyclin A2 IC₅₀ (μM)HCT-116 IC₅₀ (nM)
SorafenibBiaryl urea0.184 ± 0.01176
Derivative 13Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine0.081 ± 0.00490
Derivative 14Thioglycoside-pyrazolo[3,4-d]pyrimidine0.057 ± 0.0036
Derivative 15Thioglycoside-pyrazolo[3,4-d]pyrimidine0.119 ± 0.0077

Structural optimization strategies include:

  • N1-glycosylation: Thioglycoside derivatives (e.g., compounds 14–15) enhance cellular uptake via glucose transporters [3].
  • C6-arylglycyl extensions: Improve hydrophobic contacts with the DFG-out kinase conformation [3].
  • Tautomer control: 1H-tautomer preference stabilizes the complex via N2–Leu83 H-bonding [4].

Properties

CAS Number

74023-40-8

Product Name

3-Methylpyrido[3,4-b]pyrazine-5,7-diamine

IUPAC Name

3-methylpyrido[3,4-b]pyrazine-5,7-diamine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c1-4-3-11-5-2-6(9)13-8(10)7(5)12-4/h2-3H,1H3,(H4,9,10,13)

InChI Key

ZQLOTNQYQYLGHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(C=C2N=C1)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.